molecular formula C11H13ClN2O2 B11946641 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea CAS No. 100126-39-4

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea

Cat. No.: B11946641
CAS No.: 100126-39-4
M. Wt: 240.68 g/mol
InChI Key: RKSBZTLNZPUAQM-UHFFFAOYSA-N
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Description

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group, a chlorophenyl group, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea typically involves the reaction of 4-chloroaniline with ethyl isocyanate, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-3-(4-methylphenyl)-1-ethylurea: Similar structure but with a methyl group instead of a chlorine atom.

    1-Acetyl-3-(4-bromophenyl)-1-ethylurea: Contains a bromine atom instead of chlorine.

    1-Acetyl-3-(4-fluorophenyl)-1-ethylurea: Features a fluorine atom in place of chlorine.

Uniqueness

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

100126-39-4

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-N-ethylacetamide

InChI

InChI=1S/C11H13ClN2O2/c1-3-14(8(2)15)11(16)13-10-6-4-9(12)5-7-10/h4-7H,3H2,1-2H3,(H,13,16)

InChI Key

RKSBZTLNZPUAQM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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